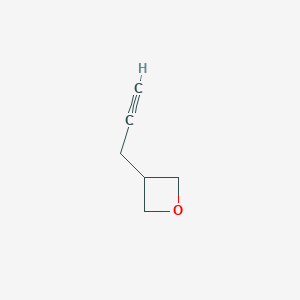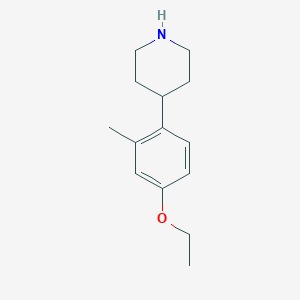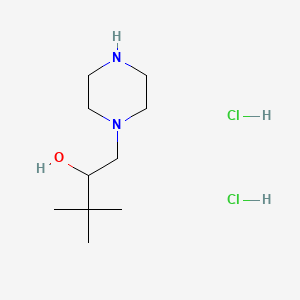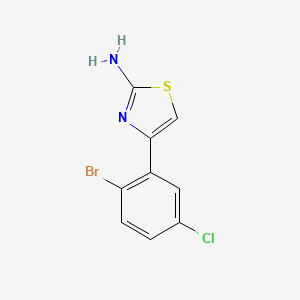![molecular formula C12H20BNO3 B13535250 Methyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methyl})amine](/img/structure/B13535250.png)
Methyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methyl})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methyl})amine is an organic compound that features a boron-containing dioxaborolane ring attached to a furan ring, which is further connected to a methylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methyl})amine typically involves the reaction of a furan derivative with a boronic ester. One common method includes the use of 4-bromo-2-furaldehyde, which undergoes a Suzuki-Miyaura cross-coupling reaction with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic ester intermediate. This intermediate is then reacted with methylamine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methyl})amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furanones.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The boronic ester group can participate in cross-coupling reactions, such as Suzuki-Miyaura reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.
Major Products Formed
Oxidation: Furanones and related compounds.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the coupling partner used.
Applications De Recherche Scientifique
Methyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of Methyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methyl})amine involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The furan ring provides additional reactivity, allowing for further functionalization and modification of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar boronic ester group but attached to a benzene ring instead of a furan ring.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Contains a pyrazole ring instead of a furan ring.
Uniqueness
Methyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methyl})amine is unique due to the combination of the furan ring and the boronic ester group, which provides a distinct set of chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C12H20BNO3 |
|---|---|
Poids moléculaire |
237.11 g/mol |
Nom IUPAC |
N-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanamine |
InChI |
InChI=1S/C12H20BNO3/c1-11(2)12(3,4)17-13(16-11)9-6-10(7-14-5)15-8-9/h6,8,14H,7H2,1-5H3 |
Clé InChI |
QUZQBFXGSOKFOM-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=COC(=C2)CNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


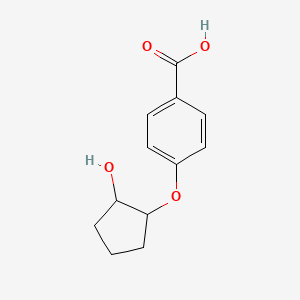
![7,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13535169.png)
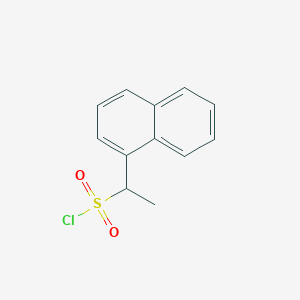
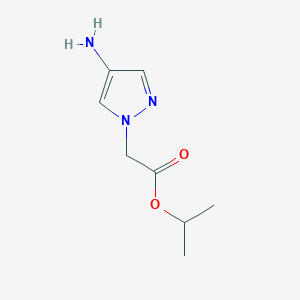

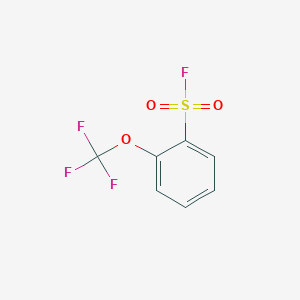
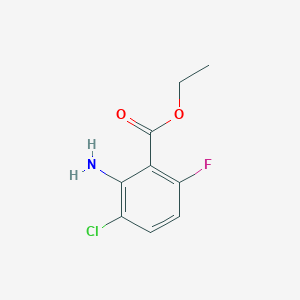
![2-[4-(Trifluoromethyl)-1H-imidazol-2-YL]ethanamine](/img/structure/B13535208.png)
![{1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl}methanol](/img/structure/B13535224.png)
